molecular formula C13H11ClN2O B1436912 6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol CAS No. 1412959-63-7

6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol

Cat. No. B1436912
M. Wt: 246.69 g/mol
InChI Key: PDSQQIHASLPDLF-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would include information on the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).


Scientific Research Applications

  • Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines

    • Application : This compound is of interest to pharmacy, medicine, and agriculture as potential biologically active substances. These compounds have found wide application in organic synthesis and supramolecular chemistry .
    • Method : The synthesis involves the dehydrosulfurization of 4-chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamides. Dicyclohexylcarbodiimide (DCC) or a mixture of iodine with triethylamine was used as a dehydrosulfurizing agent .
    • Results : It is shown that, in the case of using DCC, the target products are predominantly formed in high yields .
  • Synthesis of 2,4,6-triarylpyridines

    • Application : A green method of preparation for the synthesis of highly substituted pyridines by multicomponent reaction of acetophenones, aldehydes, and ammonium acetate .
    • Method : The synthesis uses activated Fuller’s earth as an effective and reusable heterogeneous catalyst .
    • Results : The advantages of the present protocol include simple procedure with an easy workup procedure, mild reaction conditions, and high yields of the products .
  • Synthesis of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile

    • Application : This compound possesses blue fluorescence at the maxima emission wavelength 437 nm (excited at 332 nm) and shows thermal stability up to 300ºC .
    • Method : The compound was synthesized and characterized by spectroscopy methods and single X-ray diffraction .
    • Results : The TGA data reveals that the compound shows thermal stability up to 300ºC .
  • Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines

    • Application : Derivatives of 1,3,5-oxadiazine are of interest as potential biologically active substances. These compounds have found wide application in organic synthesis and supramolecular chemistry .
    • Method : The synthesis involves the dehydrosulfurization of 4-chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamides. Dicyclohexylcarbodiimide (DCC) or a mixture of iodine with triethylamine was used as a dehydrosulfurizing agent .
    • Results : It is shown that, in the case of using DCC, the target products are predominantly formed in high yields .
  • 4-Chlorophenol

    • Application : 4-Chlorophenol is an organic compound with the formula . It is one of three monochlorophenol isomers. It is a colorless or white solid that melts easily and exhibits significant solubility in water .
    • Method : It is prepared by chlorination of phenol, preferably in polar solvents, which tends to yield the 4-chloro derivative .
    • Results : Its pK a is 9.14 .
  • Heterocyclic Compounds with Antiviral Properties

    • Application : Heterocyclic compounds, including those with indole, imidazole, thiazole, pyridine, and quinaxoline derivatives, are of interest due to their antiviral properties .
    • Method : Various heterocyclic derivatives are synthesized and tested for their antiviral activities against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
    • Results : The review highlights the antiviral behavior of these heterocyclic compounds .
  • Biological Potential of Indole Derivatives

    • Application : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Method : Various scaffolds of indole are synthesized for screening different pharmacological activities .
    • Results : It is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-(4-chlorophenyl)-2-cyclopropyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-10-5-3-8(4-6-10)11-7-12(17)16-13(15-11)9-1-2-9/h3-7,9H,1-2H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSQQIHASLPDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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